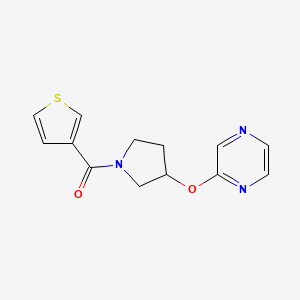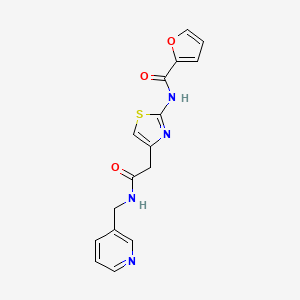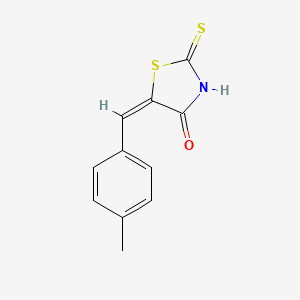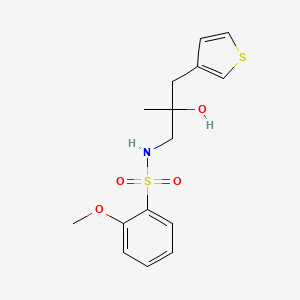![molecular formula C9H11Cl2F3N2O2 B2630955 2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid;dihydrochloride CAS No. 2287261-88-3](/img/structure/B2630955.png)
2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid;dihydrochloride” is a chemical compound with the CAS Number: 2287261-88-3 . It has a molecular weight of 307.1 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoic acid dihydrochloride . The InChI code is 1S/C9H9F3N2O2.2ClH/c10-9(11,12)6-1-5(3-14-4-6)2-7(13)8(15)16;;/h1,3-4,7H,2,13H2,(H,15,16);2*1H .作用機序
2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid;dihydrochloride acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This prevents the binding of glycine, which is an essential co-agonist for NMDA receptor activation. By blocking NMDA receptor activation, this compound reduces the influx of calcium ions into neurons, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to reduce the severity of seizures, protect against ischemic brain injury, and improve cognitive function. This compound has also been shown to reduce the release of glutamate, which is a key neurotransmitter involved in synaptic plasticity and learning and memory processes.
実験室実験の利点と制限
One advantage of 2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid;dihydrochloride is its high potency and selectivity for the NMDA receptor. This makes it a useful tool for studying the role of NMDA receptors in neuronal function and disease. However, this compound's high potency can also make it difficult to use in vivo, as high doses may cause unwanted side effects. Additionally, this compound has a relatively short half-life, which may limit its usefulness in certain experimental settings.
将来の方向性
There are a number of future directions for research on 2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid;dihydrochloride. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the use of this compound as a potential therapeutic agent for neurological and psychiatric disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations as a research tool.
合成法
2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid;dihydrochloride can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-trifluoromethylpyridine-5-boronic acid with 2-amino-3-bromopropanoic acid in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of this compound.
科学的研究の応用
2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid;dihydrochloride has been studied extensively for its potential pharmacological applications. Its ability to act as an NMDA receptor antagonist makes it a potential therapeutic agent for a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. This compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
2-amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2.2ClH/c10-9(11,12)6-1-5(3-14-4-6)2-7(13)8(15)16;;/h1,3-4,7H,2,13H2,(H,15,16);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCNJTPYKONGKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)CC(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2630877.png)
![Tert-butyl (2S,4S)-2-(bromomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate](/img/structure/B2630878.png)
![{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic acid](/img/structure/B2630880.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2630881.png)

![Tert-butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2630886.png)




![8-(3,5-Bis(trifluoromethyl)benzyl)-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2630895.png)